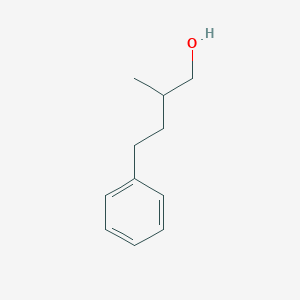
2-Methyl-4-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylbutan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fragrance and Flavor Industry
Overview:
2-Methyl-4-phenylbutan-1-ol is widely used in the fragrance industry due to its pleasant floral aroma reminiscent of hyacinths and lilies. It serves as a key ingredient in perfumes, cosmetics, and household products.
Applications:
- Perfumes and Toiletries: Used to enhance the scent profile of products such as eau de toilette, colognes, and aftershaves.
- Household Products: Incorporated into air fresheners, candles, and cleaning agents to mask undesirable odors and provide a pleasant fragrance.
Case Study:
A study demonstrated that formulations containing this compound significantly improved consumer acceptance of various scented products due to its floral notes (RIFM, 2013).
Organic Synthesis
Overview:
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.
Applications:
- Precursor for Other Compounds: It can be converted into other fragrances such as 4-cyclohexyl-2-methylbutan-2-ol (known as coranol), which also has floral characteristics.
- Synthetic Pathways: Employed in various synthetic routes to create derivatives with altered functional groups for specific applications.
Data Table: Synthetic Transformations of this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | Nitro derivatives | Reagents: Nitric acid |
| Reduction | 1-Amino derivatives | Reagents: Lithium aluminum hydride |
| Substitution | Various substituted derivatives | Varies based on nucleophile used |
Biochemical Applications
Overview:
this compound has potential applications in biochemical research.
Applications:
- Biochemical Probes: Used to study enzyme mechanisms and interactions within biological systems.
Case Study:
Research indicated that this compound could serve as a non-toxic probe in enzymatic studies, allowing researchers to analyze metabolic pathways without introducing significant toxicity (ECHA, 2024).
Regulatory Status and Safety
Overview:
The regulatory status of this compound is crucial for its application in consumer products.
Safety Assessments:
The compound has been classified as having low toxicity, with no significant risk to human health when used according to guidelines set by regulatory agencies like the EPA. Studies have shown it does not exhibit mutagenic or genotoxic properties (EPA, 2010).
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-methyl-4-phenylbutan-1-ol |
InChI |
InChI=1S/C11H16O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clé InChI |
ITWNJDOHTYFDHG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















